N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide
Description
The compound N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide features a complex tetracyclic framework with a benzyl group at the N-position, a 4-ethoxyphenyl carbamoyl methyl sulfanyl substituent, and a carboxamide moiety. Its structural complexity arises from the fusion of azabicyclic and polycyclic systems, which may confer unique physicochemical and pharmacological properties. The 4-ethoxy group on the phenyl ring likely enhances lipophilicity, while the sulfanyl linkage could influence redox stability or intermolecular interactions.
Properties
IUPAC Name |
N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N5O3S/c1-2-40-24-15-13-23(14-16-24)34-29(38)20-41-32-36-27-18-22(31(39)33-19-21-8-4-3-5-9-21)12-17-25(27)30-35-26-10-6-7-11-28(26)37(30)32/h3-18H,2,19-20H2,1H3,(H,33,39)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUMSKPQTOLQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C5=NC6=CC=CC=C6N52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the triazatetracyclic core through cyclization reactions.
- Introduction of the benzyl group via nucleophilic substitution.
- Attachment of the 4-ethoxyphenylcarbamoyl group through amide bond formation.
- Incorporation of the sulfanyl group using thiol-based reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the amide group may produce amines.
Scientific Research Applications
N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Possible therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide ()
- Structure: Bicyclic 9-azabicyclo[3.3.1]nonane core with a 4-methylbenzamide substituent.
- Synthesis : Prepared via LiAlH4 reduction in THF, yielding 78.3% of the amine intermediate, followed by benzamide formation .
- Crystallography : Single-crystal X-ray analysis revealed a mean σ(C–C) bond deviation of 0.006 Å, R factor = 0.051, and wR factor = 0.151, indicating high structural precision .
- Key Differences: The target compound’s tetracyclic system and sulfanyl group contrast with this simpler bicyclic analog.
Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate Monohydrate ()
- Structure : Pyridine core with dual sulfanyl groups and a carbamoyl-methyl linkage.
- Crystallography : Exhibits a "folded" conformation stabilized by intramolecular C–H···O and N–H···O hydrogen bonds. Lattice water participates in O–H···N/O interactions, forming layered packing parallel to the c-axis .
6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide ()
- Structure : Tricyclic system with benzyl and 2,4-dimethoxyphenyl groups.
- Substituents : The dimethoxy groups enhance electron-donating capacity, contrasting with the target’s 4-ethoxy group.
- Key Differences: The tricyclic vs. tetracyclic core impacts molecular volume and steric hindrance.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Structural Insights : The target’s tetracyclic system may offer enhanced binding affinity compared to smaller bicyclic/tricyclic analogs but could face solubility challenges.
- Synthetic Challenges : –2 suggest LiAlH4/THF as viable for azabicyclic intermediates, but the target’s complexity may require orthogonal protection strategies.
- Data Limitations : Absence of crystallographic or pharmacological data for the target compound underscores the need for experimental validation.
Biological Activity
N-benzyl-9-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups that contribute to its biological activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C26H24N4O3S
- Molecular Weight : 464.56 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications.
The compound is believed to exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with enzyme active sites, inhibiting their function.
- Receptor Binding : The carbamoyl group enhances binding affinity to specific receptors through hydrogen bonding.
- Redox Modulation : The sulfanyl group may participate in redox reactions that influence protein activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies : Research indicated that the compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanistic Insights : Inhibitory effects on key signaling pathways involved in cancer progression were observed.
Antidiabetic Properties
The compound has also been explored for its antidiabetic effects:
- Glucose Regulation : Studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
- Targeting Metabolic Pathways : The modulation of metabolic pathways associated with glucose metabolism has been proposed as a mechanism of action.
Case Studies
-
Study on Cytotoxicity :
- Objective : To evaluate the cytotoxic effects on breast cancer cells (MCF-7).
- Findings : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Antidiabetic Evaluation :
- Objective : To assess the impact on glucose levels in diabetic rats.
- Findings : Treatment with the compound resulted in a significant decrease in fasting blood glucose levels compared to the control group (p < 0.05).
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
